Kahalalide F

Description

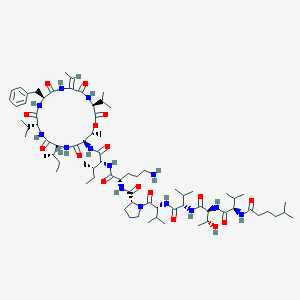

Structure

2D Structure

Properties

IUPAC Name |

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H124N14O16/c1-20-44(16)59(71(100)88-62-47(19)105-75(104)58(43(14)15)84-63(92)49(22-3)77-65(94)51(37-48-30-24-23-25-31-48)79-67(96)55(40(8)9)81-70(99)60(45(17)21-2)86-73(62)102)85-64(93)50(32-27-35-76)78-66(95)52-33-28-36-89(52)74(103)57(42(12)13)83-69(98)56(41(10)11)82-72(101)61(46(18)90)87-68(97)54(39(6)7)80-53(91)34-26-29-38(4)5/h22-25,30-31,38-47,50-52,54-62,90H,20-21,26-29,32-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-22-/t44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGXNDQKCXNWLO-YUHQQKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C(CCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N/C(=C\C)/C(=O)N[C@H](C(=O)O[C@@H]([C@H](C(=O)N1)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCCN)NC(=O)[C@H]2CCCN2C(=O)[C@@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H](C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H124N14O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031233 | |

| Record name | Kahalalide F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149204-42-2 | |

| Record name | Kahalalide F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kahalalide F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAHALALIDE F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQD6E2ZXEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Biology and Conformation of Kahalalide F

Elucidation of Cyclic Depsipeptide Architecture

The molecule is a tridecapeptide, meaning it is built from 13 amino acids. Its structure is characterized by:

A 19-membered cyclic depsipeptide core: This ring is formed by six residues: L-Val, Z-Dhb (Z-didehydroaminobutyric acid), L-Phe, D-Val, D-allo-Ile, and D-allo-Thr. acs.org A key feature of this ring is the presence of an ester bond between the carboxyl group of a valine residue and the hydroxyl group of a threonine residue, which classifies it as a depsipeptide. nih.gov This cyclization significantly constrains the molecule's conformational freedom. ub.edu

An N-terminal lateral chain: Attached to the cyclic core is a linear chain of seven amino acid residues: D-allo-Ile, L-Orn, D-Pro, D-Val, L-Val, L-Thr, and another D-Val. acs.org This chain is capped at its N-terminus by a 5-methylhexanoic acid, a saturated fatty acid. nih.gov

The constituent components of Kahalalide F are detailed in the table below.

Table 1: Constituent Residues of this compound

| Component Type | Name | Location |

|---|---|---|

| Fatty Acid | 5-Methylhexanoic acid | N-terminus of Lateral Chain |

| Amino Acid | D-Valine | Lateral Chain |

| Amino Acid | L-Threonine | Lateral Chain |

| Amino Acid | L-Valine | Lateral Chain |

| Amino Acid | D-Valine | Lateral Chain |

| Amino Acid | D-Proline | Lateral Chain |

| Amino Acid | L-Ornithine | Lateral Chain |

| Amino Acid | D-allo-Isoleucine | Lateral Chain |

| Amino Acid | D-allo-Threonine | Cyclic Core |

| Amino Acid | D-allo-Isoleucine | Cyclic Core |

| Amino Acid | D-Valine | Cyclic Core |

| Amino Acid | L-Phenylalanine | Cyclic Core |

| Amino Acid | Z-didehydroaminobutyric acid | Cyclic Core |

Stereochemical Investigations and Isomerism

The determination of the precise stereochemistry of this compound was a critical and challenging process. The molecule contains numerous chiral centers, including five valine and two threonine residues that exist as both D- and L-enantiomers. researchgate.net The initial stereochemical structure proposed by Scheuer and colleagues proved to be a diastereoisomer that was significantly less biologically active. researchgate.netacs.org

This discrepancy prompted a rigorous reinvestigation to establish the correct absolute configuration. Researchers employed a combination of chemical degradation techniques to break the complex molecule into smaller, more manageable fragments. acs.orgnih.gov These methods included:

Acid Hydrolysis and Ozonolysis: To break the peptide and ester bonds, yielding individual amino acids and smaller peptide fragments. acs.org

Edman Degradation: To sequentially determine the amino acid sequence from the N-terminus. acs.org

Marfey's Method: A technique using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to derivatize the amino acids. acs.orgresearchgate.net The resulting diastereomers can then be separated and identified by HPLC, allowing for the definitive assignment of D- or L-configuration for each chiral amino acid. acs.org

These detailed analyses revealed that the initial assignments for two of the valine residues were incorrect. The corrected, biologically active structure of this compound has a D-Val at position 3 of the side chain and an L-Val at position 4, a reversal of the originally proposed L-Val(3) and D-Val(4). acs.orgnih.gov The final, correct stereochemistry was unequivocally confirmed through total synthesis, where the synthetic molecule showed identical physical properties and biological activity to the natural product. acs.orgnih.gov This work underscored that the specific stereochemistry is crucial for the compound's potent antitumor activity. nih.govnih.gov

Table 2: Stereochemical Assignment of Key Valine Residues in this compound

| Residue Position (in linear sequence) | Initial (Incorrect) Assignment | Corrected (Active) Assignment |

|---|---|---|

| Valine (position 10) | L-Val | D-Val |

Conformational Dynamics and Biophysical Characterization

The unique architecture of this compound, with its rigid cyclic core and flexible tail, dictates its conformational behavior. ub.edu NMR spectroscopy has been a primary tool for studying its dynamic structure in different solvent environments, such as DMSO and water. ub.eduub.edu

Key findings from these biophysical characterizations include:

Rigid Macrocycle: The 19-membered cyclic portion of the molecule is conformationally restricted. ub.edu NMR studies in DMSO revealed a stable structure, with some amides showing low temperature coefficients, suggesting they are shielded from the solvent, likely through intramolecular hydrogen bonds that stabilize tight turns within the ring. ub.eduub.edu

Flexible N-Terminus: In contrast, the N-terminal lateral chain is largely unstructured and flexible, as indicated by a lack of non-sequential nuclear Overhauser effects (nOEs) in NMR studies. ub.edu This flexibility allows the chain to adopt various conformations.

Amphipathic Nature: The molecule exhibits amphipathic properties, with the hydrophobic fatty acid chain at one end and the more polar peptide regions. When placed in membrane-mimicking environments, such as detergent micelles, the N-terminal fatty acid acts as a hydrophobic anchor, inserting itself into the micelle's core. ub.edu This suggests a potential mechanism for interaction with cell membranes. The N-terminus portion of the peptide is observed to adopt a tight β-II turn centered around the proline residue in these environments. ub.edu

These studies indicate that this compound possesses a defined conformational structure, which is critical for its biological interactions. The molecule's activity is highly sensitive to changes in the backbone stereochemistry but less so to modifications in the size of the amino acid side chains.

Advanced Spectroscopic Analyses in Structural Determination

The complete structural elucidation of this compound was achieved through the application of a suite of advanced spectroscopic techniques, which complemented chemical degradation methods.

Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FABMS) and electrospray ionization mass spectrometry (ESI-MS) were fundamental in determining the molecular formula and weight of the parent molecule and its fragments. nih.govnio.res.in Tandem MS (MS/MS) was particularly useful for sequencing the peptide chains by observing the sequential loss of amino acid residues. nih.govnio.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR was indispensable for piecing together the molecule's complex structure. acs.org

1D NMR (¹H NMR): Provided initial information on the types of protons and their chemical environments. acs.org

2D NMR (TOCSY and ROESY/NOESY): These experiments were crucial for establishing connectivity and spatial relationships. Total Correlation Spectroscopy (TOCSY) helped identify amino acid spin systems, while Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) provided information about through-space proton proximities, which is essential for determining the three-dimensional conformation. nih.gov

The combination of these powerful analytical tools allowed scientists to compare synthetic versions with the natural product, ultimately confirming the correct chemical structure and stereochemistry of this compound. acs.org

Mechanisms of Action: Cellular and Molecular Insights

Induction of Programmed Cell Death Pathways

The primary mechanism by which Kahalalide F exerts its cytotoxic effects is through the induction of oncosis, a form of necrotic cell death, rather than apoptosis. nih.gov This process is characterized by a series of distinct morphological and biochemical alterations that ultimately lead to cell lysis.

Oncosis (Necrotic Cell Death) Induction

This compound is a potent inducer of oncosis, a form of cell death characterized by cellular swelling and the eventual dissolution of the lipid bilayer. nih.govnih.gov This contrasts with the cell shrinkage typically observed in apoptosis. nih.gov Studies have consistently shown that exposure to this compound leads to a death process involving marked swelling and profound morphological changes affecting numerous cytoplasm organelles and the plasma membrane. aacrjournals.orgnih.gov This necrotic-like cell death has been observed in various cancer cell lines, including those from the prostate, breast, and liver. aacrjournals.orgaacrjournals.orgnih.gov The cytotoxic activity is potent, with IC50 values in the submicromolar range for many sensitive tumor cell lines. aacrjournals.orgnih.gov Importantly, non-tumoral human cells have been found to be 5 to 40 times less sensitive to the compound. aacrjournals.orgnih.gov

Lysosomal Integrity Disruption and Vacuolization

A key feature of this compound's mechanism is its ability to target and disrupt lysosomes. nih.govnih.gov Treatment with this compound leads to a loss of lysosomal integrity, as detected by specific fluorophores like LysoTracker Green and Acridine Orange. aacrjournals.orgaacrjournals.orgnih.gov This disruption is accompanied by dramatic cytoplasmic vacuolization. aacrjournals.orgnih.gov Electron microscopy has revealed that soon after exposure, cells develop large vacuoles and exhibit severe cytoplasmic swelling. aacrjournals.orgnih.gov These vacuoles may migrate from the cell periphery to a perinuclear location. aacrjournals.org It has been suggested that the fatty acids released from membranes within phagosomes via lysosomal lipases contribute to these changes. nih.gov The formation of these vacuoles is a hallmark of this compound's action and is linked to the subsequent steps in the oncosis pathway. nih.govnih.gov

Mitochondrial Membrane Potential Modulation

In conjunction with lysosomal disruption, this compound also affects mitochondrial function. A loss of mitochondrial membrane potential (ΔΨm) has been consistently observed in cells following treatment with the compound. aacrjournals.orgaacrjournals.orgnih.gov This was detected using mitochondrial-specific fluorophores such as JC-1. aacrjournals.orgnih.gov Electron microscopy studies have further confirmed mitochondrial damage in this compound-treated cells. aacrjournals.org Autophagic vacuoles containing mitochondria have also been observed, suggesting that KF can induce mitochondrial autophagy. nih.govaacrjournals.org

Cytoplasmic Alterations and Membrane Permeabilization

The cellular changes induced by this compound are rapid and profound, leading to a complete disruption of the normal cytoplasmic architecture. aacrjournals.orgnih.gov A primary effect is severe cytoplasmic swelling and extensive vesiculation of cytoplasmic organelles, including the dilation of the endoplasmic reticulum. aacrjournals.orgnih.govnih.gov This is followed by an increase in plasma membrane permeability, which can be observed as early as one hour after drug addition in some cell lines. aacrjournals.orgnih.gov The increased permeability is evidenced by the uptake of dyes like propidium (B1200493) iodide (PI) and the release of intracellular enzymes such as lactate (B86563) dehydrogenase (LDH). aacrjournals.orgnih.gov Ultimately, these events culminate in the rupture of the plasma membrane, a defining characteristic of necrotic cell death. aacrjournals.orgnih.govnih.gov

Distinctions from Apoptotic Mechanisms (e.g., Caspase Independence, DNA Degradation Absence)

The cell death induced by this compound is clearly distinct from classical apoptosis. A key piece of evidence is its independence from caspases, the family of proteases that execute apoptosis. aacrjournals.orgnih.gov The use of general caspase inhibitors, such as Z-VAD-fmk, does not block or inhibit the cytotoxic action of this compound. aacrjournals.orgnih.govnih.gov Furthermore, other hallmarks of apoptosis are absent. For instance, there is no cleavage of caspase-3 or poly-(ADP-ribose) polymerase (PARP). aacrjournals.orgnih.gov

Another significant distinction is the absence of characteristic DNA degradation. aacrjournals.orgnih.gov Agarose gel electrophoresis of DNA from cells treated with this compound does not show the ladder-like pattern typical of apoptosis. aacrjournals.orgnih.gov While the cell nucleus does show irregular clumping of chromatin, the nuclear envelope is preserved. aacrjournals.orgnih.gov Additionally, flow cytometry analysis reveals no cell-cycle arrest or the appearance of an apoptotic hypodiploid peak (sub-G0). aacrjournals.orgnih.gov The action of this compound is also largely unaffected by the overexpression of the anti-apoptotic protein Bcl-2. aacrjournals.orgnih.gov

Interactive Data Table: Characteristics of this compound-Induced Cell Death

| Feature | Observation in this compound-Treated Cells | Apoptotic Hallmark | Citation |

| Cell Morphology | Swelling (Oncosis) | Shrinkage | nih.govaacrjournals.orgnih.gov |

| Caspase Activation | Not activated; inhibitors have no effect | Activated | aacrjournals.orgnih.govaacrjournals.org |

| DNA Degradation | No ladder-like fragmentation | Internucleosomal fragmentation | aacrjournals.orgnih.gov |

| Plasma Membrane | Early permeability increase, rupture | Integrity maintained until late stages | aacrjournals.orgaacrjournals.orgnih.gov |

| Lysosomes | Integrity lost, vacuolization | Generally intact | aacrjournals.orgnih.govnih.gov |

| Mitochondria | Loss of membrane potential | Loss of membrane potential | aacrjournals.orgnih.govaacrjournals.org |

| Bcl-2 Overexpression | No significant effect on cytotoxicity | Inhibits apoptosis | aacrjournals.orgnih.gov |

Modulation of Intracellular Signaling Pathways

Beyond directly inducing cell death machinery, this compound also modulates key intracellular signaling pathways that are often dysregulated in cancer. Research indicates a significant interaction with the ErbB family of receptor tyrosine kinases and their downstream effectors. nih.govnih.gov

Specifically, the sensitivity of tumor cell lines to this compound has been positively correlated with the protein levels of ErbB3 (also known as HER3). nih.govnih.gov While the compound does not appear to affect the phosphorylation of EGFR or HER2, it causes a depletion of ErbB3 protein. nih.govaacrjournals.org This downregulation is not due to reduced protein synthesis but may be caused by degradation through a proteasome-independent mechanism. nih.gov

A critical downstream consequence of this compound's action is the inhibition of the Akt signaling pathway. nih.govnih.govaacrjournals.org Treatment with this compound has been shown to abrogate Akt signaling, a crucial pathway for cell survival and proliferation, while leaving other pathways like Erk phosphorylation unaffected. aacrjournals.org This suggests that the ErbB3-Akt pathway is a key contributor to the cellular response to this compound, representing a significant aspect of its anticancer mechanism. nih.govnih.gov

Cellular Energetics and Metabolic Impact

A key feature of this compound's mechanism of action is its ability to induce a rapid and profound depletion of adenosine (B11128) triphosphate (ATP) within cancer cells. nih.govresearchgate.net This effect has been particularly noted in sensitive hepatoma cell lines. nih.gov The loss of cellular ATP is a central event in the form of cell death induced by this compound, which is distinct from apoptosis. researchgate.net This ATP depletion is closely associated with the subsequent morphological changes observed in treated cells, including significant cell swelling and blebbing. nih.gov The mechanism is thought to be similar to that of other cytotoxic peptides that disrupt cellular osmotic balance. researchgate.net

Interaction with Cellular Membranes and Organelles

This compound induces a form of necrosis-like cell death, often referred to as oncosis, which is characterized by dramatic alterations to cellular structure. nih.govresearchgate.net A hallmark of its action is the induction of severe cytoplasmic swelling and the formation of large vacuoles. researchgate.net The compound interacts with and disrupts cellular membranes. researchgate.net

This interaction leads to a cascade of events including:

Plasma Membrane Damage : The compound causes increased permeability of the plasma membrane. nih.gov

Lysosomal Integrity Loss : this compound treatment leads to a loss of lysosomal integrity. researchgate.net

Mitochondrial Damage : The compound induces mitochondrial damage and a loss of mitochondrial membrane potential. researchgate.net

Endoplasmic Reticulum Alterations : Dilation and vesiculation of the endoplasmic reticulum are observed in treated cells. researchgate.net

Ultimately, these widespread disruptions culminate in the rupture of the plasma membrane. researchgate.net This mode of action, which involves direct membrane and organelle damage leading to ATP depletion and swelling, distinguishes this compound from many other anticancer agents that typically induce apoptosis. nih.govresearchgate.net

Compound and Receptor Information

| Compound/Receptor | Alias/Family | Role/Interaction with this compound |

| This compound | KF, Irvalec | The primary subject compound; a marine-derived depsipeptide with antitumor properties. |

| Epidermal Growth Factor Receptor | EGFR | Family of receptors involved in cell growth; this compound's action is linked to this pathway. |

| ErbB3 | HER3 | A member of the EGFR family; it is a direct target of this compound and is selectively depleted. |

| Her2/neu | ErbB2 | A member of the EGFR family; it forms heterodimers with ErbB3. This compound's effect is likely indirect. |

| Akt | Protein Kinase B | A downstream signaling protein in the EGFR pathway; its role in this compound's mechanism has conflicting reports. |

| Transforming Growth Factor Alpha | TGF-α | A ligand for the EGFR; no data on its modulation by this compound was found. |

Research Findings on this compound Cytotoxicity

| Cell Line Type | IC50 (µM) | Key Findings |

| Hepatoma (HepG2) | 0.3 | Profound ATP depletion, cell swelling, and increased membrane permeability. |

| Hepatoma (PLC/PRF/5C) | 5.0 | Retained cell structure but showed increased membrane permeability at high concentrations. |

| Prostate (PC3) | 0.07 | High sensitivity to this compound-induced oncosis. |

| Prostate (DU145, LNCaP) | 0.28 | High sensitivity to this compound-induced oncosis. |

| Breast (SKBR-3, BT474, MCF7) | 0.28 | High sensitivity to this compound-induced oncosis. |

Plasma Membrane Permeability and Specific Interactions

This compound's interaction with the plasma membrane is a critical initiating event in its cytotoxic cascade. The compound induces a rapid increase in plasma membrane permeability, a hallmark of its oncotic mode of action. aacrjournals.orgnih.gov This is evidenced by the increased uptake of dyes such as propidium iodide and the release of intracellular components like lactate dehydrogenase in treated cells. nih.gov

The effects on membrane permeability appear to be cell-line specific, suggesting that this compound does not simply cause indiscriminate membrane disruption. nih.gov Studies on human hepatoma cell lines, HepG2 and PLC/PRF/5C, revealed differential responses to the compound. While HepG2 cells exhibited significant cell swelling and blebbing, PLC/PRF/5C cells largely retained their structure despite increased permeability. nih.gov This differential effect points towards specific interactions with membrane components or associated proteins rather than a general, non-specific poration of the lipid bilayer. nih.govnih.gov

Further research suggests that this compound's activity may be linked to its interaction with specific membrane receptors. A notable target is the ErbB3 (HER3) receptor tyrosine kinase. nih.govnih.gov Exposure to this compound has been shown to lead to a selective downregulation of ErbB3 protein levels in sensitive cancer cell lines. nih.gov The interaction with membrane-associated proteins and the subsequent disruption of signaling pathways, such as the Akt signaling pathway, are considered integral to its mechanism. nih.govnih.gov This targeted interaction distinguishes this compound from agents that cause generalized membrane damage.

Table 1: Differential Effects of this compound on Plasma Membrane Permeability in Human Hepatoma Cell Lines

| Cell Line | IC50 | Morphological Changes | Permeability Markers |

| HepG2 | 0.3 µM | Profound cell swelling and blebbing | Increased uptake of propidium iodide (PI) and annexin (B1180172) V (AV); release of lactate dehydrogenase (LDH) |

| PLC/PRF/5C | 5 µM | Retained cell structure | Permeable to PI; permeable to AV at high concentrations |

| Data sourced from studies on human hepatoma cell lines, highlighting the variable cellular responses to this compound. nih.gov |

Endoplasmic Reticulum Dilation and Vesiculation

The dilation of the ER is a sign of significant cellular stress. nih.gov While mild ER dilation can be part of an adaptive response, the extensive and severe enlargement seen with this compound treatment is indicative of a catastrophic failure of cellular homeostasis. aacrjournals.orgnih.gov This process involves the swelling of ER cisternae, which can become so pronounced that they appear as large cytoplasmic vacuoles. aacrjournals.org This is often accompanied by the detachment of ribosomes from the rough ER, impairing protein synthesis.

The vesiculation of the ER, where the dilated cisternae break down into smaller vesicles, further dismantles this critical organelle. aacrjournals.org This process disrupts essential ER functions, including protein folding and calcium homeostasis. The release of calcium from the stressed ER into the cytoplasm can further exacerbate cellular damage and contribute to the execution of the necrotic cell death program. nih.gov These profound alterations to the ER structure underscore its role as a key target in the cytotoxic activity of this compound. aacrjournals.orgnih.gov

Table 2: Summary of this compound-Induced Cellular Alterations

| Cellular Component | Observed Effect | Consequence |

| Plasma Membrane | Increased permeability, selective interactions | Cell swelling, release of intracellular contents, initiation of oncosis |

| Endoplasmic Reticulum | Dilation and vesiculation | Disruption of protein synthesis and calcium homeostasis, contributes to cytoplasmic vacuolization |

| Mitochondria | Damage and swelling | Loss of membrane potential, energy depletion |

| Lysosomes | Loss of integrity | Release of hydrolytic enzymes |

| Nucleus | Chromatin clumping, preservation of nuclear envelope | Characteristic of oncosis, distinct from apoptotic nuclear fragmentation |

| This table summarizes the multifaceted impact of this compound on various cellular organelles as documented in research studies. aacrjournals.orgnih.gov |

Preclinical Pharmacological and Biological Efficacy Studies

In Vitro Cytotoxicity Profiling in Human Tumor Cell Lines

Kahalalide F (KF) has demonstrated significant cytotoxic activity against a variety of human tumor cell lines in laboratory settings. This marine-derived depsipeptide has been the subject of numerous preclinical studies to characterize its anticancer potential.

This compound has shown potent cytotoxic activity across a wide range of human solid tumor cell lines. nih.gov Early in vitro studies revealed that this compound is particularly effective against solid tumors, while showing significantly less activity against leukemia cells. nih.gov Its efficacy has been documented in cell lines derived from prostate, breast, colon, lung, liver, ovarian, melanoma, and central nervous system cancers. aacrjournals.orgaacrjournals.orggoogle.comgoogle.com

In prostate and breast cancer cell lines, this compound displayed dose-dependent cytotoxicity with half-maximal inhibitory concentration (IC50) values ranging from 0.07 µM to 0.28 µM after 24 hours of exposure. nih.govnih.govaacrjournals.org Hormone-independent prostate cancer cells have been identified as being particularly sensitive to the compound. aacrjournals.org For lung and colon cancer cell lines, significant activity was also observed, with IC50 values of 2.5 µg/ml for A549 (lung), 0.25 µg/ml for HT29 (colon), and less than 1.0 µg/ml for LoVo (colon). nih.gov

Furthermore, ex vivo treatment of patient-derived tumor specimens using a soft-agar cloning system showed substantial growth inhibition in breast (100%), colon (75%), non-small-cell lung (100%), and ovarian (91%) cancers at concentrations from 0.01 to 1.0 µM. nih.gov Studies on human hepatoma cell lines also confirmed its cytotoxic effects, with an IC50 of 0.3 µM in HepG2 cells. nih.govuni.lu The mean IC50 value across a panel of 23 human cell lines from prostate, breast, ovarian, colon, and liver tumors was 1.4 µM after a 72-hour exposure. aacrjournals.org The compound has also been noted for its activity against neuroblastoma. google.comgoogle.com

| Cancer Type | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Prostate | PC-3 | 0.07 µM | nih.govnih.govaacrjournals.org |

| DU145 | 0.28 µM | nih.govnih.govaacrjournals.org | |

| LNCaP | 0.28 µM | nih.govnih.govaacrjournals.org | |

| Breast | SKBR-3 | 0.28 µM | nih.govnih.govaacrjournals.org |

| BT474 | 0.28 µM | nih.govnih.govaacrjournals.org | |

| MCF7 | 0.28 µM | nih.govnih.govaacrjournals.org | |

| Lung | A549 | 2.5 µg/ml | nih.gov |

| Colon | HT29 | 0.25 µg/ml | nih.gov |

| LoVo | < 1.0 µg/ml | nih.gov | |

| Liver | HepG2 | 0.3 µM | nih.govuni.lu |

A critical aspect of a potential anticancer agent is its selectivity for cancer cells over healthy, non-cancerous cells. Studies have demonstrated that this compound exhibits such differential sensitivity. nih.govnih.gov Non-tumor human cell lines derived from various origins were found to be 5 to 40 times less sensitive to this compound compared to tumor cell lines. nih.govnih.govaacrjournals.org

For instance, the IC50 values for non-neoplastic cell lines such as MCF10A (mammary epithelial), HUVEC (human umbilical vein endothelial cells), HMEC-1 (human microvascular endothelial cells), and IMR90 (fetal lung fibroblasts) ranged from 1.6 to 3.1 µM. nih.govnih.govaacrjournals.org This is in stark contrast to the nanomolar concentrations at which this compound is effective against many cancer cell lines. This selectivity suggests a potential therapeutic window for the compound.

| Cell Type | Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|

| Neoplastic (Prostate Cancer) | PC-3 | 0.07 | nih.govnih.govaacrjournals.org |

| DU145 | 0.28 | nih.govnih.govaacrjournals.org | |

| Non-Neoplastic | MCF10A | 1.6 - 3.1 | nih.govnih.govaacrjournals.org |

| HUVEC | 1.6 - 3.1 | nih.govnih.govaacrjournals.org | |

| HMEC-1 | 1.6 - 3.1 | nih.govnih.govaacrjournals.org | |

| IMR90 | 1.6 - 3.1 | nih.govnih.govaacrjournals.org |

This compound has demonstrated efficacy against cancer cell lines that exhibit multidrug resistance (MDR). aacrjournals.org Its cytotoxic activity does not appear to be significantly affected by the overexpression of the MDR1 protein (P-glycoprotein), a common mechanism of resistance to many chemotherapy drugs. aacrjournals.org For example, in the colon tumor cell line LoVo, the IC50 value for this compound was 0.16 µM, while in the doxorubicin-resistant LoVo/Dox cell line, which overexpresses MDR1, the IC50 was comparable at 0.18 µM. nih.gov

Furthermore, this compound has been shown to be effective against cell lines resistant to topoisomerase II inhibitors. aacrjournals.org The cytotoxicity of this compound also does not correlate with the expression levels of the anti-apoptotic protein BCL-2. nih.govaacrjournals.org This suggests that this compound may have a mechanism of action that circumvents common drug resistance pathways, making it a candidate for treating refractory tumors. aacrjournals.org

The effects of this compound on the cell cycle have been investigated, with some studies indicating it can induce a block in the G0-G1 phase. aacrjournals.org This G0-G1 arrest has been observed in several tumor cell lines sensitive to this compound, including those from prostate, cervical, colon, head and neck, and non-small cell lung cancers, with IC50 values in the 1 µmol/L range. aacrjournals.org However, other studies have reported conflicting findings. For instance, flow cytometry analysis of human prostate and breast cancer cells treated with this compound did not show evidence of cell-cycle arrest or an apoptotic hypodiploid peak. nih.govaacrjournals.org This suggests that the induction of cell cycle arrest may be cell-type specific or dependent on other experimental conditions.

In Vivo Antitumor Efficacy in Xenograft Models

The antitumor activity of this compound observed in vitro has been corroborated by in vivo studies using animal models.

In vivo preclinical models have confirmed the antitumor efficacy of this compound. nih.gov Studies using athymic mice with xenografts of human tumor cells have shown significant tumor growth inhibition. In models of androgen-independent prostate tumors (PC3 and DU145), intravenous administration of this compound resulted in tumor inhibition of 40% to 52%. nih.gov The effects observed were noted to be more cytostatic than cytotoxic, with tumor rebound occurring after the cessation of treatment. nih.gov

Antitumor activity was also demonstrated against other human cell lines xenografted into athymic mice. aacrjournals.org This includes breast cancer, non-small cell lung cancer, and colon cancer, with treatment-to-control ratios indicating tumor growth inhibition. aacrjournals.org Specifically, in hollow fiber assays where human PC-3 prostate cancer samples were implanted intraperitoneally, this compound administration led to significant antitumor effects. aacrjournals.org These findings from both subcutaneous and intraperitoneal xenograft models underscore the potential of this compound as an anticancer agent for solid tumors. nih.govaacrjournals.org

Evaluation of Cytostatic vs. Cytotoxic Effects in Animal Models

Preclinical investigations in animal models have been crucial in elucidating the in vivo antitumor effects of this compound. Studies using nude mice bearing androgen-independent human prostate tumors, specifically PC3 and DU145 xenografts, have demonstrated the compound's activity. In these models, this compound administration led to a notable tumor inhibition of 40% to 52%. nih.gov

A key observation from these in vivo studies is the predominant nature of this compound's effect. The compound exhibits a marked cytostatic profile rather than a cytotoxic one. nih.gov This is evidenced by the phenomenon of tumor rebound, where tumor growth resumes following the cessation of treatment. nih.gov This suggests that this compound primarily acts by inhibiting cell proliferation and arresting tumor growth, rather than by directly inducing widespread cell death in the established tumors.

While the primary in vivo effect observed is cytostatic, it is important to note that the underlying mechanism of action at a cellular level involves the induction of oncosis, a process leading to necrotic cell death. nih.gov However, in the context of established tumors in animal models, this translates to a dominant cytostatic outcome, effectively controlling tumor size for the duration of the treatment.

Table 1: In Vivo Antitumor Activity of this compound in Nude Mice

| Tumor Model | Tumor Type | Observed Effect | Tumor Inhibition Rate |

|---|---|---|---|

| PC3 | Androgen-Independent Prostate | Cytostatic | 40% - 52% |

Radiosensitization Properties

This compound has been evaluated for its potential to enhance the efficacy of radiation therapy, a property known as radiosensitization. In vitro studies have been conducted on a panel of human tumor cell lines to investigate this effect. The cell lines tested include DU145 (prostate cancer), HeLa (cervical cancer), HT29 (colon cancer), HN30 (head and neck cancer), and HOP62 (lung cancer). nih.gov

The results from these evaluations consistently showed that all tested cell lines exhibited a dose-dependent radiosensitization when treated with this compound. nih.gov The degree of this sensitization was quantified by the sensitizing enhancement ratio (SER), a measure of how much more effective radiation is when combined with the sensitizing agent.

At concentrations of this compound corresponding to the IC50 value for each cell line, the sensitizing enhancement ratio at a radiation dose of 2 Gray (Gy) was significant across the board. nih.gov The SER values were 1.4 for DU145 cells, 1.87 for HeLa, 1.3 for HN30, 2.7 for HOP62, and 1.6 for HT29 cells. nih.gov These findings indicate that this compound can substantially increase the sensitivity of various cancer cell types to the cell-killing effects of radiation.

Table 2: Radiosensitization Enhancement Ratios of this compound in Human Tumor Cell Lines

| Cell Line | Cancer Type | Sensitizing Enhancement Ratio (at 2 Gy) |

|---|---|---|

| DU145 | Prostate Cancer | 1.4 |

| HeLa | Cervical Cancer | 1.87 |

| HT29 | Colon Cancer | 1.6 |

| HN30 | Head and Neck Cancer | 1.3 |

Structure Activity Relationship Sar and Analog Design

Synthetic Methodologies for Kahalalide F and Analogues

The complex structure of this compound, characterized by a mix of L- and D-amino acids, a sterically hindered ester linkage, a dehydroamino acid, and a hydrophobic nature, presents significant synthetic challenges. google.com

Solid-Phase Synthesis Approaches

Solid-phase peptide synthesis (SPPS) has been the predominant strategy for the preparation of this compound and its numerous analogues. google.comgoogle.com This approach allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. ub.edu

Early and common strategies involve a stepwise solid-phase synthesis of the linear precursor, followed by cyclization and final deprotection steps in solution. google.com A key feature of these syntheses is the use of an orthogonal protection scheme, employing protecting groups that can be selectively removed without affecting others. google.com For instance, Fmoc/tBu, allyl, and trityl-based protecting groups have been utilized. google.com

The synthesis typically begins by anchoring the first amino acid, often Fmoc-D-Val-OH, to a resin like 2-chlorotrityl chloride (2-CTC) resin. researchgate.net The peptide chain is then elongated in a stepwise manner. The formation of the crucial ester bond within the cyclic domain and the introduction of the Z-Dhb residue are particularly challenging steps. google.com The Z-Dhb residue can be generated on the solid phase from a threonine residue or incorporated as a pre-formed dipeptide. researchgate.netgoogle.com Coupling reagents such as azabenzotriazoles are often employed to facilitate the formation of peptide bonds, especially between sterically hindered amino acids. google.com

More advanced, convergent strategies have also been developed. These approaches involve the synthesis of separate peptide fragments on solid supports, which are then cleaved and coupled together in solution. This method allows for better control and characterization of intermediates. For example, the synthesis can be divided into two main fragments: the N-terminal portion and the fragment that will form the cycle.

Convergent Synthesis Strategies with Orthogonal Protecting Groups

The chemical synthesis of this compound is a complex undertaking due to its structure, which includes a sterically hindered ester bond, a didehydroamino acid, and a hydrophobic sequence. acs.org To overcome these challenges and to facilitate the production of analogs, researchers have developed convergent synthesis strategies. ub.edunih.gov These methods involve the separate synthesis of peptide fragments which are then coupled together in solution, allowing for better control and characterization of intermediates compared to a linear, stepwise solid-phase synthesis. ub.eduacs.orggoogle.com

A key element of these strategies is the use of an orthogonal protecting group scheme. google.com This involves using multiple classes of protecting groups that can be removed under different chemical conditions without affecting the others. google.com This precise control is crucial for complex, multi-step syntheses. For this compound, a "quasiorthogonal" system employing allyl, tert-butyl (tBu), fluorenyl (Fmoc), and trityl-based groups has been successfully used. acs.org

Convergent strategies for this compound typically divide the molecule into two main fragments: an N-terminal fragment and a C-terminal fragment containing the macrocycle. ub.edu The fragments are prepared using solid-phase peptide synthesis (SPPS), cleaved from the resin while still protected, and then condensed in solution. ub.edunih.gov The choice of where to split the molecule and the protecting groups used are critical for minimizing side reactions like epimerization. ub.edu For instance, using D-Proline as the C-terminal amino acid of one fragment was found to prevent epimerization during the solution-phase coupling step. ub.edu

Table 1: Examples of Protecting Groups in this compound Convergent Synthesis

| Protecting Group Class | Specific Group | Typical Use | Removal Condition |

|---|---|---|---|

| Fluorenyl-based | Fmoc | α-amino group of amino acids | Piperidine |

| tert-Butyl-based | Boc, tBu | α-amino and side-chain groups | Trifluoroacetic acid (TFA) |

| Allyl-based | Alloc | α-amino group of Ornithine | Palladium catalysis |

| Benzyl-based | pNZ | α-amino group of Ornithine | Metallic cations/metals |

This table summarizes protecting groups used in various synthetic strategies for this compound and its analogs, allowing for selective deprotection during convergent synthesis. acs.orgub.edu

These improved synthetic routes have not only made the production of this compound more efficient but have also significantly lowered costs by replacing expensive reagents, such as azabenzotriazole-based coupling agents, with more economical alternatives like DIPCDI/HOBt. acs.orgub.edu

Semisynthetic Approaches for Analog Generation

Given the high cost associated with the total synthesis of this compound analogs, semisynthetic methods starting from the natural product offer a more cost-effective and efficient alternative. nih.govnih.gov Natural this compound can be isolated in workable quantities from the green alga Bryopsis pennata, particularly during seasonal algal blooms, providing a renewable source for modification. nih.gov

One successful semisynthetic strategy focuses on the modification of the primary amine on the ornithine (Orn) residue. nih.govnih.gov This functional group is chemically accessible and plays an important role in the molecule's bioactivity. nih.gov Researchers have performed reductive N-alkylation on this primary amine to attach various substituents, such as 4-fluoro-3-methylbenzyl and morpholin-4-yl-benzyl groups. nih.gov This approach has led to the discovery of new analogs with improved in vitro cytotoxicity against selected cancer cell lines compared to the parent molecule. nih.gov

Another innovative semisynthetic approach involves a "degradation and reconstruction" process. nih.gov In this method, the N-terminal fatty acid is selectively hydrolyzed from the peptide chain. This exposes a new free amine site at the N-terminus, which can then be used to build new analogs by adding different amino acid residues. nih.gov Using this technique, six new analogs were created by elongating the N-terminal chain. nih.gov While these specific N-terminal elongation products did not show improved activity, the method itself demonstrates a viable and economical pathway for generating diverse libraries of this compound analogs for further screening. nih.gov

Table 2: Semisynthetic Modifications of this compound

| Starting Material | Modification Site | Reaction Type | Resulting Analog Feature | Reference |

|---|---|---|---|---|

| Natural this compound | Ornithine primary amine | Reductive N-alkylation | Substituted secondary amine | nih.gov |

| Natural this compound | Threonine secondary alcohol | Acetylation/Oxidation | Modified alcohol group | nih.gov |

| Natural this compound | Ester linkage in macrocycle | Mild basic hydrolysis | Ring-opened linear peptide (Kahalalide G) | nih.gov |

| Natural this compound | Amide bond (Thr12-dVal13) | Selective acid hydrolysis | N-terminal elongation | nih.gov |

This table outlines various semisynthetic strategies employed to generate this compound analogs from the naturally isolated compound.

Development of Novel this compound Derivatives with Enhanced Properties

Optimization for Pharmacokinetic Profiles (e.g., Half-Life, Delivery)

A significant limitation of this compound identified during clinical development is its short pharmacokinetic half-life, which was estimated to be around 30 minutes in some studies. nih.gov This rapid clearance could contribute to a lack of efficacy observed in some clinical trials. nih.govmdpi.com Consequently, a major focus of analog development is to create derivatives with improved pharmacokinetic profiles. mdpi.com

Population pharmacokinetic analysis from clinical studies of this compound provided baseline parameters for an open two-compartment model. nih.gov The volume of distribution at steady state (Vss) was estimated at 6.56 L, and plasma clearance was 6.25 L/h. nih.gov These studies showed linear elimination and dose-proportional exposure. nih.gov

Strategies to overcome the short half-life include chemical modifications aimed at increasing stability and altering distribution. nih.gov While specific pharmacokinetic data for many new analogs is not yet published, general medicinal chemistry principles suggest potential avenues. For example, adding cationic groups to complex natural products has been shown to improve water solubility, stability, and pharmacokinetic profiles. nih.gov The semisynthetic approaches that allow for the modification of the ornithine residue or the N-terminus provide a platform to introduce such groups and potentially enhance the half-life and delivery of this compound analogs. nih.govscispace.com

Exploration of Analogs with Modified Toxicological Profiles

While this compound has shown selectivity for tumor cells over healthy cells in vitro, modifying its toxicological profile remains an important goal for developing safer therapeutics. nih.gov The exploration of new analogs includes assessing their toxicity to create derivatives with a wider therapeutic window.

Semisynthetic modifications have yielded analogs that were subsequently evaluated in in-vivo animal toxicity assays. nih.gov For example, analogs created through reductive N-alkylation of the ornithine residue were subjected to such tests. nih.gov While detailed toxicological data from these specific studies are limited in the available literature, the research demonstrates that rational design and semisynthesis can be used to generate new active analogs, and these lead exploration studies have produced derivatives with sufficient in-vitro and in-vivo activity to warrant further investigation. nih.gov The phase II clinical evaluation of this compound itself revealed an excellent tolerability profile, suggesting that the core structure is a good starting point for developing well-tolerated derivatives. nih.gov The ongoing synthesis of new analogs, such as those with modifications at the N-terminal chain or the ornithine residue, provides a continuous pipeline of compounds that can be screened for both enhanced efficacy and improved toxicological profiles. nih.gov

Clinical Translation and Pharmacological Assessments

Early Phase Clinical Investigations

The initial foray of Kahalalide F into the clinical setting involved Phase I studies designed to establish its fundamental pharmacological properties in patients with advanced solid tumors.

The primary objectives of the Phase I clinical trials of this compound were to determine the maximum tolerated dose (MTD), identify dose-limiting toxicities (DLTs), and establish a recommended dose for subsequent Phase II studies. nih.govnih.gov Secondary objectives included characterizing the safety and toxicity profile, studying the pharmacokinetics of the compound, and gathering preliminary evidence of its antitumor activity. aacrjournals.org

One such dose-escalation study enrolled adult patients with advanced solid tumors for whom no standard treatment was available. nih.gov In this trial, patients received this compound as a weekly 1-hour intravenous infusion, with the dose escalating in subsequent cohorts based on the toxicity observed in the previous group. nih.gov Another Phase I trial specifically targeted patients with advanced androgen-refractory prostate cancer, administering the drug as a 1-hour intravenous infusion for five consecutive days every three weeks. nih.govaacrjournals.org The design of these studies allowed for a careful assessment of the drug's behavior in the human body and its initial effects on tumors. nih.govnih.gov A separate Phase I trial evaluated prolonged weekly infusions of this compound, with infusion times of 3 to 24 hours, in patients with advanced solid tumors. nih.gov

During Phase I trials, this compound demonstrated preliminary signs of antitumor activity. nih.gov In a study of patients with advanced solid tumors, one individual with malignant melanoma experienced an unconfirmed partial response, while a patient with metastatic lung adenocarcinoma had a minor response. nih.govaacrjournals.org Furthermore, stable disease lasting from 2.8 to 12.7 months was observed in six patients with various types of metastatic solid tumors. nih.govaacrjournals.org In a trial focused on androgen-refractory prostate cancer, one patient showed a partial response, characterized by a significant decline in prostate-specific antigen levels, and five other patients achieved stable disease. nih.gov A study involving prolonged weekly infusions resulted in prolonged disease stabilization (≥3 months) in eight patients. nih.gov

Table 1: Summary of Antitumor Activity in Phase I Trials

| Trial Focus | Number of Patients with Clinical Benefit | Type of Clinical Benefit |

|---|---|---|

| Advanced Solid Tumors | 1 | Unconfirmed Partial Response (Melanoma) |

| 1 | Minor Response (Lung Adenocarcinoma) | |

| 6 | Stable Disease | |

| Androgen-Refractory Prostate Cancer | 1 | Partial Response |

| 5 | Stable Disease |

Advanced Phase Clinical Trials

Following the promising signals from Phase I studies, this compound advanced to Phase II trials to evaluate its efficacy in specific cancer types.

Phase II clinical trials were initiated to assess the antitumor response of this compound in patients with specific advanced malignancies. nih.govnih.gov These trials included studies in patients with advanced malignant melanoma, non-small cell lung cancer (NSCLC), and hepatocellular carcinoma (HCC). nih.govnih.gov For instance, a Phase II trial in advanced malignant melanoma evaluated a weekly 1-hour infusion of this compound in both previously untreated patients and those who had relapsed after one line of systemic therapy. nih.gov Similarly, multicenter Phase II trials were launched for patients with NSCLC and liver cancer. nih.gov The study in NSCLC focused on patients with relapsed or chemotherapy-refractory disease. nih.gov Another Phase II trial investigated this compound as a first-line treatment for patients with HCC. researchgate.net

The outcomes of the Phase II trials presented a mixed picture and highlighted certain challenges. In the Phase II study involving patients with advanced malignant melanoma, no objective responses according to RECIST criteria were observed. nih.gov However, five chemotherapy-naïve patients with cutaneous melanoma experienced disease stabilization for three months or longer. nih.gov Despite a favorable safety profile, this trial was ultimately closed after the first stage due to the lack of objective responses. nih.gov In a Phase II trial for hepatic, melanoma, and non-small cell lung cancers, this compound was found to be well-tolerated but had a negligible effect on tumor growth. nih.gov Challenges in clinical efficacy have been a significant hurdle in the development of this compound, with successes in translating laboratory findings to clinical benefits being limited. nih.gov

Table 2: Outcomes of Phase II Clinical Trials

| Malignancy | Key Findings |

|---|---|

| Advanced Malignant Melanoma | No objective responses (RECIST); Disease stabilization in 5 chemo-naïve patients; Trial closed due to lack of objective response. nih.gov |

Preclinical and Clinical Safety Profile Assessments

A crucial aspect of the evaluation of this compound has been the thorough assessment of its safety profile, both in preclinical models and in human clinical trials. Preclinical studies in rats indicated that a single high dose could be lethal, with toxicity being reversible at lower doses. nih.gov Multiple lower daily doses did not appear to lead to cumulative toxicity. nih.gov In mice, doses slightly above the MTD showed signs of neurotoxicity. nih.gov

Identification of Dose-Limiting Toxicities (e.g., Transaminitis)

Across multiple Phase I clinical trials, the primary and consistently observed dose-limiting toxicity (DLT) for this compound is a transient and reversible elevation in liver transaminases. nih.govnih.govnih.gov This phenomenon, known as transaminitis, is characterized by asymptomatic increases in the blood levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). ascopubs.org

In a Phase I study involving patients with advanced solid tumors receiving weekly 1-hour infusions, DLTs were defined as transient grade 3/4 increases in transaminase levels. nih.gov Similarly, a study in patients with androgen-refractory prostate cancer, where this compound was administered daily for five days every three weeks, also identified reversible grade 3 and 4 increases in transaminases as the DLT. nih.govnih.gov These elevations were noted to be dose-dependent and typically occurred at higher dose levels. nih.govascopubs.org Importantly, these increases were reversible, and no evidence of cumulative toxicity was found in these studies. nih.gov

| Study Population | Dosing Schedule | Dose-Limiting Toxicity (DLT) | Reference |

| Advanced Solid Tumors | Weekly 1-hour IV infusion | Transient grade 3/4 increases in blood transaminase levels. | nih.gov |

| Androgen-Refractory Prostate Cancer | Daily 1-hour IV infusion for 5 days | Reversible grade 3/4 increases in transaminases. | nih.govnih.gov |

Evaluation of Organ-Specific Toxicities (e.g., Renal, Central Nervous System)

The evaluation of organ-specific toxicities for this compound has identified the liver, kidney, and central nervous system as the main organs potentially affected, particularly at higher doses. ascopubs.org

Hepatic Toxicity: The most prominent organ-specific effect observed in clinical settings is hepatotoxicity, manifesting as the dose-limiting transaminitis discussed previously. nih.govnih.govascopubs.org A Phase II trial indicated a tendency for increases in lactate (B86563) dehydrogenase (LDH) and an ALT:AP (alanine aminotransferase: alkaline phosphatase) ratio greater than 5, suggesting reversible, dose-dependent hepatocellular damage. ascopubs.org

Renal Toxicity: Preclinical toxicity studies in rats indicated that single-dose administrations of this compound at 150 and 300 μg/kg could produce nephrotoxicity. nih.gov In clinical practice, renal effects appear to be less common and less severe. One long-term patient with metastatic pancreatic adenocarcinoma, who had received 43 cycles of treatment, was taken off a study due to a mild deterioration of renal function. nih.gov However, major renal degradation is not considered a primary elimination route, given the low recovery of the unchanged drug from urine. ascopubs.org

Central Nervous System (CNS) Toxicity: Preclinical studies in rodents revealed potentially fatal neurotoxicity at doses exceeding the maximum tolerated dose. aacrjournals.org In vitro studies using molecular probes showed that this compound was toxic to central nervous system neurons at a concentration of approximately 10 µM, while astrocytes and spinal cord neurons were not affected at the same concentration. nih.gov This suggests a degree of selectivity in its neurotoxic potential. nih.gov Clinically, paresthesia has been noted as a related adverse event. ascopubs.org

Hematological and Other Adverse Event Profiles (e.g., low myelotoxicity, phlebitis, hypersensitivity reactions)

The adverse event profile of this compound is notable for its lack of significant hematological toxicity, a common issue with many conventional cytotoxic agents.

Hematological Profile: Clinical studies have consistently reported an absence of severe hematologic toxicity. nih.govnih.gov This low myelotoxicity is a favorable characteristic, suggesting a reduced impact on bone marrow function and blood cell production compared to many other chemotherapies. nih.gov

Phlebitis and Injection Site Reactions: Preclinical studies in rats noted injury to blood vessels and surrounding tissue at the injection site. nih.gov Clinically, phlebitis has been reported as a drug-related toxicity in some patients. ascopubs.org

Hypersensitivity Reactions: Hypersensitivity reactions have been observed in clinical trials. ascopubs.org In one study, they were among the most common non-dose-limiting events at the recommended dose, occurring in 3 patients over 15 cycles. aacrjournals.org These reactions were generally mild and resolved within a few hours. aacrjournals.org

Other Adverse Events: Other frequently reported non-dose-limiting adverse events include fatigue, pruritus (often a tingling sensation in the palms), nausea, vomiting, and rash. nih.govascopubs.org

Comparative Toxicity with Existing Chemotherapeutic Agents

Direct head-to-head comparative toxicity data from clinical trials between this compound and other chemotherapeutic agents is limited. However, its toxicity profile can be contrasted with that of established drugs based on its distinct mechanism and observed adverse events.

This compound's primary toxicity is hepatic, manifesting as dose-dependent, reversible transaminitis. nih.govnih.gov This profile differs significantly from the hallmark toxicities of many standard chemotherapies. For instance, agents like doxorubicin (B1662922) are known for cardiotoxicity and significant myelosuppression, while taxanes such as paclitaxel (B517696) are primarily associated with peripheral neuropathy and myelosuppression. nih.govnih.gov

A key differentiating feature of this compound is its low myelotoxicity, which contrasts sharply with the bone marrow suppression commonly seen with a wide range of cytotoxic drugs. nih.govnih.gov Furthermore, this compound has demonstrated effectiveness against cell lines that exhibit strong multidrug resistance (MDR), including those resistant to topoisomerase II inhibitors. nih.gov This suggests a mechanism of action that bypasses common resistance pathways, which are often a source of treatment failure with other agents.

While this compound is not devoid of toxicity, its profile—characterized by manageable liver enzyme elevations and a lack of severe bone marrow suppression—presents a potentially different and complementary safety profile to existing anticancer drugs. nih.gov

Pharmacokinetic and Pharmacodynamic Studies

Plasma Elimination and Distribution Characterization

Pharmacokinetic (PK) studies of this compound have consistently shown rapid elimination from the body and a limited distribution into tissues. ascopubs.orgaacrjournals.org An integrated analysis of data from 240 patients across six clinical trials characterized the drug's behavior using a two-compartment model with linear distribution and elimination from the central compartment. aacrjournals.org

The plasma clearance was estimated to be 6.25 L/h. aacrjournals.org Elimination is rapid, with a reported mean terminal half-life (t½) of approximately 0.5 hours in multiple studies. nih.govnih.gov This short half-life indicates that the drug has limited binding in extravascular tissues and is cleared quickly from circulation. ascopubs.org

The volume of distribution at steady state (Vss) is narrow, with a median value of 5.55 liters in one study and an estimated value of 6.56 liters in a larger population analysis. nih.govaacrjournals.org This suggests that the drug's distribution is largely confined to the plasma and extracellular fluid, rather than accumulating extensively in tissues. nih.govascopubs.org The precise mechanisms for its rapid elimination have not been fully established. ascopubs.org

| Pharmacokinetic Parameter | Value (Mean/Median) | Interpatient Variability (CV%) | Reference |

| Plasma Clearance (CL) | 6.25 L/h | 43% | aacrjournals.org |

| Volume of Distribution (Vss) | 5.55 L - 6.56 L | 28% - 33.2% | nih.govaacrjournals.org |

| Terminal Half-life (t½) | ~0.5 hours | 52.4% | nih.govnih.gov |

Linear and Dose-Proportional Exposure Assessments

The pharmacokinetics of this compound generally exhibit linearity and dose-proportionality within the therapeutic range. ascopubs.orgaacrjournals.org A comprehensive population pharmacokinetic analysis integrating data from six trials, with doses ranging from 266 to 6650 µg/m², concluded that this compound demonstrates linear plasma elimination and dose-proportional exposure. aacrjournals.org

In these analyses, both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increased with the dose. nih.gov However, some studies have noted a deviation from linearity at higher doses. Specifically, a more than proportional increase in exposure (AUC) was observed at doses above the recommended dose of 560 µg/m² in a daily-for-5-days schedule, and at doses higher than 650 µg/m² in a weekly schedule. nih.govnih.govnih.gov This suggests that clearance mechanisms may become saturated at very high concentrations. ascopubs.org

Despite this high-dose nonlinearity, pharmacokinetic models have successfully described the time course of this compound plasma concentrations and its variability across a broad range of patients and dosing schedules. aacrjournals.org

Non Oncological Therapeutic Applications

Antimicrobial Activities

Kahalalide F has demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antiviral, and antifungal properties. googleapis.com

Antibacterial Spectrum

While some studies have reported broad antibacterial activity for marine-derived peptides, specific research on this compound's antibacterial spectrum is less conclusive. ub.edumdpi.com One study indicated that this compound and its analogues did not exhibit significant antibacterial activity against tested strains. nih.govnih.gov However, the potential for this compound to act against bacteria, possibly through mechanisms involving membrane permeation similar to other cytotoxic peptides, remains an area for further investigation. ub.edu

Antiviral Efficacy

This compound has shown notable in vitro antiviral activity. researchgate.net Specifically, it has demonstrated efficacy against Herpes Simplex Virus II (HSV II), achieving a 95% reduction in viral activity at a concentration of 0.5 µg/mL in mink lung cells. researchgate.net Furthermore, this compound has exhibited selective activity against some opportunistic infections associated with Acquired Immunodeficiency Syndrome (AIDS). researchgate.netnih.gov

Antifungal Efficacy

The antifungal properties of this compound are well-documented, with demonstrated activity against a range of fungal pathogens. googleapis.comnio.res.in

In vitro studies have established the efficacy of this compound against several clinically relevant fungi. It has shown inhibitory activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with IC50 values below 3.3 μM. researchgate.net The compound and its analogues have also been found to be highly active against various strains of Fusarium spp., which are known to cause opportunistic infections in both humans and plants. nih.govnih.govolemiss.edu

The mechanism of antifungal action is believed to be linked to its ability to disrupt cell membranes. ub.edu Two analogues of this compound, Kahalalide Z1 and Z2, isolated from the mucus of the Indian sacoglossan mollusk Elysia ornata, have also displayed significant antimicrobial properties against several fungal pathogens that affect plants, food, and fish. nio.res.incapes.gov.br

Research has specifically highlighted the potent activity of this compound and its synthetic analogues against Fusarium species. nih.govthieme-connect.com Modifications to the this compound structure, such as acetylation and oxidation of the threonine's secondary alcohol group and reductive alkylation of the ornithine's primary amine, have been shown to enhance its antifungal activity against these filamentous fungi. thieme-connect.com This makes this compound a promising lead compound for developing treatments for infections caused by Fusarium. nih.govthieme-connect.com

Antiparasitic Activities

Beyond its antimicrobial effects, this compound has also been investigated for its potential to combat parasitic infections.

Antileishmanial Efficacy and Mechanisms

This compound has emerged as a potential therapeutic agent against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. nih.govacs.org

Studies have demonstrated the in vitro activity of this compound against different stages and species of Leishmania. The compound has shown inhibitory effects against the promastigote stage of Leishmania donovani and Leishmania pifanoi, with IC50 values of 6.13 µM and 8.31 µM, respectively. researchgate.netresearchgate.net It is also active against the amastigote stage of L. pifanoi, although at a higher concentration (IC50 of 29.53 µM). researchgate.netthieme-connect.com One study, however, reported no significant antileishmanial activity for this compound and its analogues. nih.govnih.gov

The leishmanicidal activity of this compound is strongly associated with its ability to disrupt the parasite's plasma membrane. nih.govacs.org This is supported by several key observations:

Rapid Plasma Membrane Depolarization: Treatment with this compound leads to a swift depolarization of the parasite's plasma membrane. nih.govacs.org

Increased Membrane Permeability: The compound causes an uptake of the vital dye SYTOX Green, indicating a compromised cell membrane. nih.gov

Morphological Damage: Transmission electron microscopy has revealed severe damage to the parasite's membrane structure following exposure to this compound. nih.govmdpi.com

ATP Depletion: A rapid decrease in intracellular ATP levels is observed, which correlates with the leishmanicidal activity. nih.govacs.org

This mechanism of inducing membrane damage is considered less likely to lead to the development of drug resistance compared to traditional antileishmanial drugs. nih.govacs.org

Dermatological Applications

The therapeutic potential of this compound extends to the field of dermatology, with a particular focus on psoriasis. nih.govresearchgate.net

The compound has been investigated for its efficacy in treating skin diseases characterized by hyperproliferation of dermal cells, such as severe psoriasis. googleapis.com In 2009, Zeltia (the parent company of PharmaMar) entered into a licensing agreement with Medimetriks Pharmaceuticals to develop this compound for dermatological indications, with an initial focus on psoriasis. pharmatimes.com This agreement underscored the promise of this compound as a novel treatment for skin conditions. pharmatimes.com Although it was in phase II clinical trials for psoriasis, further development was reportedly deprioritized. researchgate.net

Challenges and Future Directions in Kahalalide F Research

Elucidation of Primary Molecular Targets

A significant challenge in the clinical development of Kahalalide F is the incomplete understanding of its precise molecular mechanism of action. researchgate.net While multiple cellular effects have been observed, identifying the primary molecular target(s) remains a critical area of investigation.

Initial studies suggested that KF's cytotoxic effects were linked to its ability to disrupt cellular membranes, particularly lysosomal membranes. aacrjournals.orgresearchgate.netnih.gov Treatment of cells with KF leads to swelling and the formation of large vacuoles, which are believed to be a consequence of changes in lysosomal membrane integrity. nih.gov This disruption of lysosomes is a key event in the cell death process initiated by the compound. researchgate.netnih.gov This interaction with membranes is likely related to the hydrophobic nature of the molecule. aacrjournals.org

Further research has pointed towards the ErbB3 (HER3) receptor as a major determinant of this compound's activity. aacrjournals.orgnih.govresearchgate.net A significant correlation has been found between the sensitivity of various tumor cell lines to KF and their ErbB3 protein expression levels. aacrjournals.orgnih.gov This correlation was not observed with other members of the ErbB family, such as EGFR, ErbB2, and ErbB4. aacrjournals.org KF has been shown to down-regulate the PI3K/Akt signaling pathway, which is coupled to the ErbB3 receptor. aacrjournals.orgnih.govnih.gov Specifically, KF treatment leads to a decrease in phosphorylated Akt levels. aacrjournals.orgnih.gov The inhibition of the ErbB3 receptor is a promising therapeutic strategy, as there are currently no approved drugs that specifically target ErbB3-overexpressing tumor cells. nih.gov While the exact binding site on ErbB3 is not definitively known, molecular docking studies suggest that KF may bind near the ATP-binding pocket of the ErbB3 pseudo kinase domain. nih.gov

The mode of cell death induced by this compound is also noteworthy. It appears to be a non-apoptotic process, often described as oncosis or a necrosis-like cell death. aacrjournals.orgaacrjournals.orgresearchgate.net This process is characterized by cytoplasmic swelling, vacuolization, and loss of membrane integrity, without the typical features of apoptosis like caspase activation or DNA fragmentation. aacrjournals.orgresearchgate.netaacrjournals.org

Table 1: Observed Molecular and Cellular Effects of this compound

| Cellular Component/Pathway | Observed Effect | References |

|---|---|---|

| Lysosomes | Disruption of membrane integrity, formation of large vacuoles. | aacrjournals.orgresearchgate.netnih.gov |

| Cell Membrane | Increased permeability. | researchgate.net |

| Mitochondria | Loss of membrane potential. | aacrjournals.org |

| ErbB3 (HER3) Receptor | Down-regulation of the signaling pathway. | aacrjournals.orgnih.govresearchgate.netnih.gov |

| PI3K/Akt Pathway | Decreased levels of phosphorylated Akt. | aacrjournals.orgnih.gov |

| Cell Death Mechanism | Oncosis/necrosis-like cell death, independent of caspases. | aacrjournals.orgaacrjournals.orgresearchgate.net |

Strategies for Overcoming Clinical Efficacy Limitations

Clinical trials with this compound have revealed limitations in its efficacy, prompting researchers to explore various strategies to enhance its therapeutic potential. nih.gov A significant challenge is the compound's short half-life in vivo, which is approximately 30 minutes. nih.govnih.gov This rapid clearance could be a primary reason for the modest response observed in some patients. nih.gov

To address these limitations, several approaches are being investigated:

Analog Development: Numerous efforts are underway to synthesize and evaluate analogs of this compound with improved properties. nih.gov Structure-activity relationship (SAR) studies have shown that both the cyclic core and the linear side chain of the molecule are crucial for its biological activity. nih.govnih.gov Modifications to the N-terminal lipid chain, in particular, have been shown to increase activity. nih.gov The goal is to create analogs with higher potency, better delivery mechanisms, or a longer half-life. nih.gov

Addressing Resistance: The presence of KRAS activating mutations has been associated with resistance to elisidepsin (B1244396), a synthetic derivative of this compound. nih.gov This suggests that tumors with such mutations may be less responsive to KF-based therapies. In cell lines with acquired resistance to elisidepsin, a decrease in ErbB3 expression and an increase in Bcl2 expression were observed. nih.gov Interestingly, these resistant cells showed increased sensitivity to ErbB1 inhibitors, hinting at a potential cross-talk between the ErbB1 and ErbB3 signaling pathways that could be exploited therapeutically. nih.gov

Development of Combination Therapies

A promising strategy to enhance the anticancer activity of this compound is its use in combination with other therapeutic agents. Preclinical studies have shown synergistic or additive effects when KF or its analogs are combined with various chemotherapeutic drugs and targeted therapies.

For instance, Irvalec (elisidepsin), a synthetic analog of this compound, has demonstrated synergistic effects when combined with platinum-based drugs like oxaliplatin (B1677828) and cisplatin. aacrjournals.org Additive effects were observed with 5-fluorouracil (B62378) (5-FU) and gemcitabine, particularly when Irvalec was administered after the cytotoxic agent. aacrjournals.org Furthermore, combinations of elisidepsin with lapatinib, a tyrosine kinase inhibitor, have also shown synergistic effects. nih.govmdpi.com The combination of Irvalec with the mTOR inhibitor rapamycin (B549165) also resulted in synergistic antiproliferative effects. aacrjournals.org These findings provide a strong rationale for the clinical investigation of this compound-based combination therapies. aacrjournals.orgresearchgate.net

Advances in Synthetic Accessibility and Sustainable Sourcing

The natural sources of this compound, the sea slug Elysia rufescens and its algal food source Bryopsis spp., provide the compound in very small quantities. wipo.intacs.org This makes large-scale production from natural collections unsustainable and challenging. nih.gov Therefore, advancements in chemical synthesis and sustainable sourcing are crucial for the continued development of this compound and its analogs.

The total synthesis of this compound has been achieved, which was a significant step towards ensuring a long-term and sustainable supply of the drug. nih.gov However, the synthesis is complex, involving more than 29 steps. nih.gov Researchers are exploring more efficient and cost-effective synthetic and semi-synthetic approaches. nih.gov One such approach involves the degradation of naturally sourced KF to create a core structure that can then be modified to generate a library of analogs. nih.gov

Recent discoveries have suggested that the ultimate origin of this compound may be a microbial symbiont of the alga. researchgate.net The isolation of this compound and its analogs from Vibrio mediterranei and Vibrio shilonii isolated from Bryopsis and E. rufescens has been reported. researchgate.net This opens up the possibility of using fermentation-based methods for the production of this compound, which could be a more sustainable and scalable approach.

Personalized Medicine Approaches and Biomarker Identification

To improve the clinical success of this compound, it is essential to identify patients who are most likely to respond to the treatment. This involves the identification of predictive biomarkers.

As previously mentioned, the expression level of the ErbB3 receptor has been identified as a potential biomarker for sensitivity to this compound. nih.gov High baseline expression of ErbB3 in tumor cell lines correlates with increased sensitivity to the drug. nih.gov This suggests that patients whose tumors overexpress ErbB3 may derive the most benefit from KF therapy. nih.gov

In addition to ErbB3, other potential biomarkers have been identified for the KF derivative, elisidepsin. High expression of E-cadherin and Muc1 has been correlated with sensitivity, while the presence of activating mutations in the KRAS gene is associated with resistance. nih.govmdpi.com Cells with an epithelial phenotype (high E-cadherin, low vimentin) also appear to be more sensitive. nih.gov

These findings highlight the potential for a personalized medicine approach, where patients are selected for this compound therapy based on the molecular profile of their tumors. This could lead to improved clinical outcomes and avoid unnecessary treatment for patients who are unlikely to respond.

Novel Formulations and Delivery System Research